molecular formula C12H15NO5S B4780517 methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

Cat. No. B4780517
M. Wt: 285.32 g/mol
InChI Key: UBQLFSLNYINMMY-UHFFFAOYSA-N
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Patent
US05075043

Procedure details

To a stirred solution of 23° C. of 4-acetamidobenzenesulfinic acid (57.8 g., 290 mmol), sodium hydroxide (11.6 g, 290 mmol), and sodium dihydrogen phosphate (40.0 g, 290 mmol) was added a solution of methyl acrylate (31.2 g, 362 mmol) in 50 mL of tetrahydrofuran. The reaction vessel was stirred at 23° C. for 18 hours, and the resulting white precipitate was filtered and washed with water. The product was air dried, then recrystallized from 2-butanone to produce 59.4 g (71%) of a white powder, mp 156°-158° C.
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[OH-].[Na+].P([O-])(O)(O)=O.[Na+].[C:22]([O:26][CH3:27])(=[O:25])[CH:23]=[CH2:24]>O1CCCC1>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([CH2:24][CH2:23][C:22]([O:26][CH3:27])=[O:25])(=[O:13])=[O:12])=[CH:9][CH:10]=1)(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
57.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)O
Name
Quantity
11.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
31.2 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction vessel was stirred at 23° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-butanone

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 59.4 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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